![molecular formula C28H24O B12568061 2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran CAS No. 217940-11-9](/img/structure/B12568061.png)
2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their unique photochromic properties, which means they can change color when exposed to light. This characteristic makes them valuable in various applications, including optical lenses and smart windows.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran typically involves multi-step organic reactions One common method includes the condensation of 2-naphthol with benzaldehyde derivatives under acidic conditions to form the naphthopyran core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings, using reagents like halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran has several scientific research applications:
Chemistry: Used as a photochromic dye in the study of light-induced molecular changes.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Applied in the development of smart materials, such as photochromic lenses and windows that adjust their transparency based on light exposure.
Wirkmechanismus
The mechanism of action of 2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran involves the absorption of light, leading to a reversible structural change. This photoisomerization process alters the electronic configuration of the molecule, resulting in a change in color. The molecular targets include the π-electron system of the aromatic rings, and the pathways involve the formation of excited states and subsequent relaxation to a different isomeric form.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Diphenyl-2H-naphtho[1,2-b]pyran: Lacks the propan-2-yl group, making it less sterically hindered.
2,2-Diphenyl-5-methyl-2H-naphtho[1,2-b]pyran: Contains a methyl group instead of a propan-2-yl group, affecting its photochromic properties.
Uniqueness
2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran is unique due to the presence of the propan-2-yl group, which provides steric hindrance and influences its photochromic behavior. This makes it particularly suitable for applications requiring precise control over light-induced changes.
Eigenschaften
CAS-Nummer |
217940-11-9 |
|---|---|
Molekularformel |
C28H24O |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
2,2-diphenyl-5-propan-2-ylbenzo[h]chromene |
InChI |
InChI=1S/C28H24O/c1-20(2)26-19-21-11-9-10-16-24(21)27-25(26)17-18-28(29-27,22-12-5-3-6-13-22)23-14-7-4-8-15-23/h3-20H,1-2H3 |
InChI-Schlüssel |
DOFQEOBIJJLESU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=CC=CC=C2C3=C1C=CC(O3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


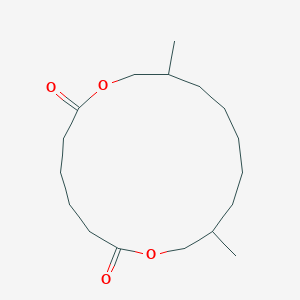

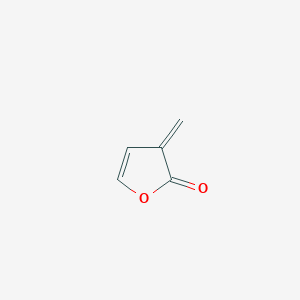

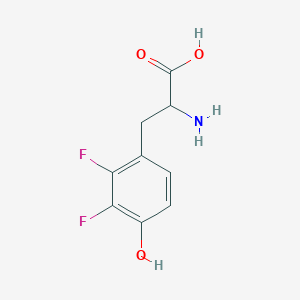
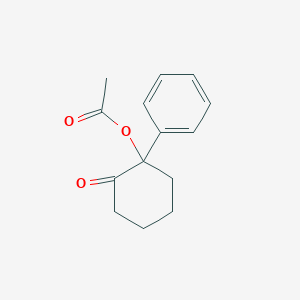
![(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12568010.png)
![[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene](/img/structure/B12568020.png)
![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
![Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B12568028.png)
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol](/img/structure/B12568047.png)
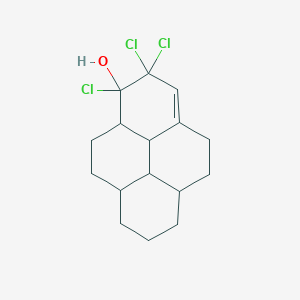
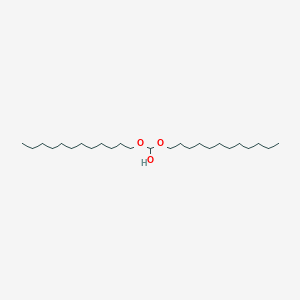
![Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B12568057.png)
